N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of urea-based kinase inhibitors and has shown promising results in preclinical studies.
Wirkmechanismus
N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea works by inhibiting the activity of several kinases that are involved in cancer cell proliferation and survival. BTK is a key target of this compound, as it plays a crucial role in B-cell receptor signaling and survival. FLT3 is another target of this compound, which is important in the development and progression of acute myeloid leukemia. ITK is a T-cell-specific kinase that is involved in T-cell activation and proliferation. By inhibiting these kinases, this compound can disrupt cancer cell signaling pathways and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK and FLT3 in vitro, with IC50 values in the nanomolar range. It has also been found to inhibit ITK with an IC50 value of 1.6 μM. In preclinical studies, this compound has demonstrated antitumor activity in various cancer models, including lymphoma, leukemia, and solid tumors. It has also been found to have favorable pharmacokinetic properties, such as good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea is its specificity for BTK, FLT3, and ITK, which makes it a promising therapeutic agent for the treatment of cancer. However, like all kinase inhibitors, this compound has some limitations in lab experiments. One of the challenges is the potential for off-target effects, which can lead to toxicity and adverse effects. Another limitation is the development of resistance, which can occur due to mutations in the target kinases or activation of alternative signaling pathways.
Zukünftige Richtungen
There are several future directions for the development of N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea as a therapeutic agent. One direction is to investigate its potential in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Another direction is to explore its use in different types of cancer, including solid tumors. Additionally, further research is needed to understand the mechanisms of resistance to this compound and develop strategies to overcome it. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including BTK, FLT3, and ITK. This compound has also been found to have synergistic effects with other anticancer agents, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(trifluoromethylsulfanyl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c1-22-12-6-2-10(3-7-12)19-14(21)20-11-4-8-13(9-5-11)23-15(16,17)18/h2-9H,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNUABJSCZITJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)SC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.